4-Methoxy-2-(trifluoromethoxy)phenylboronic acid spectral data (NMR, IR, MS)
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Characterization of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry, fluorinated organic compounds have become indispensable tools, particularly within pharmaceutical and agrochemical development. The strategic incorporation of fluorine-containing moieties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable reagents, 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid stands out as a versatile building block. Its unique substitution pattern, featuring an electron-donating methoxy group and a lipophilic, electron-withdrawing trifluoromethoxy group, makes it a highly sought-after reactant for Suzuki-Miyaura cross-coupling reactions.[2]
This guide provides an in-depth analysis of the core spectral data—NMR, IR, and MS—for 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers expert interpretation of the spectral features, explains the underlying chemical principles, and provides validated experimental protocols for acquiring high-quality data. By understanding the characteristic spectral signature of this reagent, scientists can ensure its purity, confirm its structure, and confidently employ it in complex synthetic pathways.
Molecular Structure and Physicochemical Properties
The unique arrangement of substituents on the phenyl ring dictates the compound's reactivity and its spectral characteristics. The boronic acid group is the reactive handle for cross-coupling, while the methoxy and trifluoromethoxy groups modulate the electronic properties of the aromatic system.
| Property | Value |
| CAS Number | 313546-16-6 |
| Molecular Formula | C₈H₈BF₃O₃[3] |
| Molecular Weight | 219.95 g/mol [2] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 168-172 °C[3] |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368"];// Atom nodes C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1.4,0!"]; C3 [label="C3", pos="2.1,-1.2!"]; C4 [label="C4", pos="1.4,-2.4!"]; C5 [label="C5", pos="0,-2.4!"]; C6 [label="C6", pos="-0.7,-1.2!"]; B[label="B", pos="-1.4,-3.6!"]; O1_B [label="O", pos="-0.7,-4.6!"]; H1_O1 [label="H", pos="-1.1,-5.3!"]; O2_B [label="O", pos="-2.5,-4.3!"]; H2_O2 [label="H", pos="-3.2,-4.8!"]; O_Me [label="O", pos="2.1,1.2!"]; C_Me [label="C", pos="3.5,1.2!"]; H1_Me [label="H", pos="3.9,0.5!"]; H2_Me [label="H", pos="3.9,1.9!"]; H3_Me [label="H", pos="3.9,1.2!"]; O_CF3 [label="O", pos="-1.4,1.2!"]; C_CF3 [label="C", pos="-2.8,1.2!"]; F1 [label="F", pos="-3.2,0.5!"]; F2 [label="F", pos="-3.2,1.9!"]; F3 [label="F", pos="-3.2,1.2!"]; H3[label="H", pos="3.1,-1.2!"]; H5[label="H", pos="2.1,-3.2!"]; H6[label="H", pos="-1.7,-1.2!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- O_CF3; O_CF3 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; C2 -- O_Me; O_Me -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me; C4 -- B; B -- O1_B; O1_B -- H1_O1; B -- O2_B; O2_B -- H2_O2; C3 -- H3; C5 -- H5; C6 -- H6; }
Caption: Molecular structure of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0-7.8 | Broad singlet | 2H | B(OH)₂ |
| ~ 7.6 | d | 1H | Ar-H |
| ~ 7.2 | d | 1H | Ar-H |
| ~ 7.1 | dd | 1H | Ar-H |
| ~ 3.9 | s | 3H | -OCH₃ |
Interpretation: The two protons of the boronic acid group (-B(OH)₂) typically appear as a broad singlet due to rapid exchange and quadrupolar relaxation from the boron nucleus. This signal's intensity can vary and will disappear upon the addition of a drop of D₂O to the NMR tube. The aromatic region displays three distinct signals for the three protons on the phenyl ring. Their specific splitting patterns and chemical shifts are dictated by the electronic effects of the substituents. The methoxy group (-OCH₃) appears as a sharp singlet, typically around 3.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature is the coupling between carbon and fluorine atoms.
| Chemical Shift (δ, ppm) | Multiplicity (JCF) | Assignment | | :--- | :--- | :--- | :--- | | ~ 160 | s | Ar-C-OCH₃ | | ~ 148 | q (small J) | Ar-C-OCF₃ | | ~ 135 | s | Ar-CH | | ~ 125 | s | Ar-CH | | ~ 120.5 | q (¹JCF ≈ 255 Hz) | -OCF₃ | | ~ 115 | s | Ar-C-B(OH)₂ | | ~ 110 | s | Ar-CH | | ~ 56 | s | -OCH₃ |
Interpretation: The most diagnostic signal is the quartet for the trifluoromethoxy carbon at approximately 120.5 ppm. This splitting is a result of coupling to the three fluorine atoms with a large one-bond coupling constant (¹JCF) of about 255 Hz.[4] The carbon directly attached to the -OCF₃ group also exhibits a small quartet due to three-bond C-F coupling (³JCF).[4] The other aromatic carbons appear as singlets, with their chemical shifts influenced by the attached substituents. The carbon attached to the boronic acid is often difficult to observe due to quadrupolar broadening.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a clear diagnostic signal for the trifluoromethoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~ -58 to -60 | s | -OCF₃ |
Interpretation: The spectrum will show a single, sharp singlet in the typical range for a trifluoromethoxy group attached to an aromatic ring. The high sensitivity of the ¹⁹F nucleus makes this a valuable technique for confirming the presence of the fluorinated moiety and for purity analysis.[5]
¹¹B NMR Spectroscopy
This technique is specific for observing the boron nucleus.
| Chemical Shift (δ, ppm) | Signal Shape | Assignment | | :--- | :--- | :--- | :--- | | ~ 28-30 | Broad | B(OH)₂ |
Interpretation: For a tricoordinate boronic acid, a broad signal is expected in the range of 28-30 ppm.[4] This confirms the trigonal planar geometry of the boron atom. The broadness is due to the quadrupolar nature of the ¹¹B nucleus.
Experimental Protocol: Acquiring NMR Spectra
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | B(OH)₂ |
| 3100-3000 | C-H stretch (aromatic) | Ar-H |
| 2950-2850 | C-H stretch (aliphatic) | -OCH₃ |
| 1610, 1500 | C=C stretch | Aromatic ring |
| 1380-1320 | B-O stretch | Boronic acid |
| 1280-1240 | C-O stretch (aryl ether) | Ar-O-CH₃ |
| 1200-1050 | C-F stretch | -OCF₃ |
Interpretation: The most prominent feature is a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[6] Strong, sharp peaks in the 1200-1050 cm⁻¹ range are indicative of the C-F stretching vibrations of the trifluoromethoxy group. The B-O stretching vibration provides further evidence for the boronic acid moiety.
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid powder onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio it against the background.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z | Proposed Assignment |
| 219.95 | [M]⁺ (Molecular Ion) |
| 202 | [M - OH]⁺ |
| 185 | [M - H₂O₂]⁺ or [M - B(OH)₂ + H]⁺ |
| 151 | [M - OCF₃ - OH]⁺ |
Interpretation: Under electron ionization (EI), the molecular ion peak [M]⁺ should be observable at m/z ≈ 220. Common fragmentation pathways for phenylboronic acids include the loss of hydroxyl radicals or water. The trifluoromethoxy and methoxy groups can also be lost as fragments, leading to a series of daughter ions that can be used to piece together the molecular structure.
Caption: A simplified potential fragmentation pathway in mass spectrometry.
Application in Synthesis: A Practical Context
The robust characterization of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is critical because of its widespread use, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.
The purity of the boronic acid, as confirmed by the spectral data outlined in this guide, is paramount for achieving high yields and avoiding side reactions. Impurities, such as the corresponding boroxine (a cyclic anhydride), can affect the stoichiometry and efficiency of the catalytic cycle.
Conclusion
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is a valuable and powerful reagent in the synthetic chemist's toolbox. A thorough understanding of its spectral characteristics is fundamental to its effective use. This guide has provided a detailed roadmap for interpreting its ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, as well as its IR and MS data. By correlating these spectral signatures with the molecule's unique structure, researchers can confidently verify the identity and purity of their material, ensuring the integrity and success of their synthetic endeavors.
References
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Wyrzykiewicz, E., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2028. [Link]
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PubChem. 4-(Trifluoromethyl)phenylboronic acid.[Link]
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Gomez, A., et al. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(2), 466-480. [Link]
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Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]
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